![molecular formula C23H25ClOSi B14328369 (4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane CAS No. 105024-85-9](/img/structure/B14328369.png)
(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane is an organosilicon compound that features a silicon atom bonded to a 4-chlorophenyl group, two methyl groups, and a 3-(3-phenoxyphenyl)propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. One common method involves the reaction of 4-chlorophenylsilane with 3-(3-phenoxyphenyl)propene in the presence of a platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar hydrosilylation reactions but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to different oxidation states.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various reduced silicon species.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of (4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with organic groups, allowing the compound to act as a cross-linking agent in polymers. Additionally, the phenyl groups can participate in π-π interactions, enhancing the compound’s stability and reactivity .
類似化合物との比較
Similar Compounds
- (4-Chlorophenyl)(dimethyl)[3-(4-phenoxyphenyl)propyl]silane
- (4-Chlorophenyl)(dimethyl)[3-(2-phenoxyphenyl)propyl]silane
- (4-Chlorophenyl)(dimethyl)[3-(3-methoxyphenyl)propyl]silane
Uniqueness
(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane is unique due to the specific positioning of the phenoxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct physical and chemical properties compared to similar compounds .
特性
CAS番号 |
105024-85-9 |
|---|---|
分子式 |
C23H25ClOSi |
分子量 |
381.0 g/mol |
IUPAC名 |
(4-chlorophenyl)-dimethyl-[3-(3-phenoxyphenyl)propyl]silane |
InChI |
InChI=1S/C23H25ClOSi/c1-26(2,23-15-13-20(24)14-16-23)17-7-9-19-8-6-12-22(18-19)25-21-10-4-3-5-11-21/h3-6,8,10-16,18H,7,9,17H2,1-2H3 |
InChIキー |
ZJZURWFWIYFHIP-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea](/img/structure/B14328288.png)
![1-((3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B14328299.png)
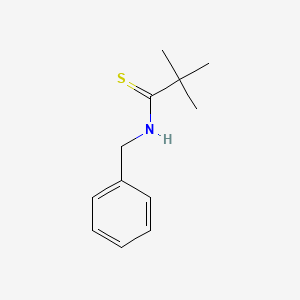
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-yl)ethenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14328320.png)
![{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]sulfanyl}acetonitrile](/img/structure/B14328325.png)
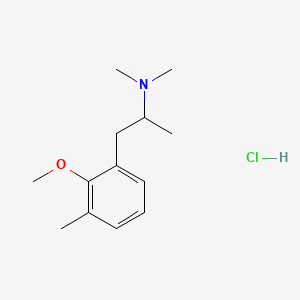
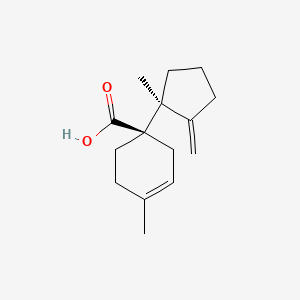
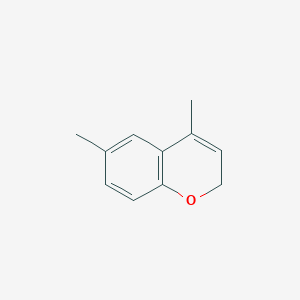
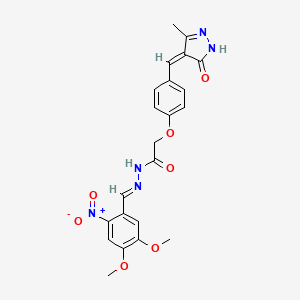

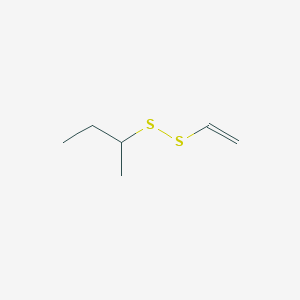
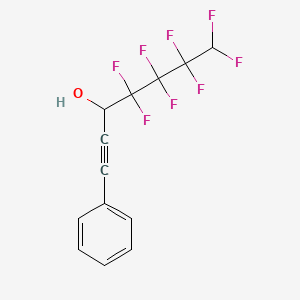
![2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide](/img/structure/B14328379.png)
![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
